molecular formula C21H14F4N2O2S B15138693 Bcl-2-IN-19

Bcl-2-IN-19

Cat. No.: B15138693
M. Wt: 434.4 g/mol
InChI Key: GNWOOAWIQXEYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bcl-2-IN-19 is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. The Bcl-2 protein family includes both pro-apoptotic and anti-apoptotic members, and the balance between these proteins determines cell survival or death. This compound specifically targets the anti-apoptotic Bcl-2 protein, making it a valuable compound in cancer research and therapy, particularly for cancers that exhibit overexpression of Bcl-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2-IN-19 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzothiazole core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bcl-2-IN-19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole compounds .

Scientific Research Applications

Bcl-2-IN-19 has a wide range of scientific research applications, including:

Mechanism of Action

Bcl-2-IN-19 exerts its effects by binding to the Bcl-2 protein and inhibiting its anti-apoptotic function. This interaction disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The inhibition of Bcl-2 results in the release of pro-apoptotic factors such as BAX and BAK, which permeabilize the mitochondrial membrane and trigger the activation of caspases, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Bcl-2-IN-19 in terms of their mechanism of action and therapeutic applications. These include:

Uniqueness of this compound

This compound is unique due to its high selectivity for the Bcl-2 protein and its potent inhibitory activity. Unlike some other Bcl-2 inhibitors, this compound does not significantly inhibit other members of the Bcl-2 family, such as Bcl-xL or Mcl-1. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C21H14F4N2O2S

Molecular Weight

434.4 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-1-[(3,4-difluorophenyl)methyl]-5-methylsulfonylbenzimidazole

InChI

InChI=1S/C21H14F4N2O2S/c1-30(28,29)16-3-5-20-19(10-16)26-21(13-7-14(22)9-15(23)8-13)27(20)11-12-2-4-17(24)18(25)6-12/h2-10H,11H2,1H3

InChI Key

GNWOOAWIQXEYCD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC(=CC(=C3)F)F)CC4=CC(=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.